molecular formula C13H13NO3 B5830193 (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid

(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid

Cat. No.: B5830193
M. Wt: 231.25 g/mol
InChI Key: SXEFNNLRZWHIKN-UHFFFAOYSA-N
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Description

(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features an indole core with an ethyl group at the 7th position, a formyl group at the 3rd position, and an acetic acid moiety attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 7-ethylindole.

    Formylation: The 7-ethylindole undergoes formylation at the 3rd position using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.

    Acetic Acid Attachment: The formylated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2nd position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: (7-ethyl-3-carboxy-1H-indol-1-yl)acetic acid.

    Reduction: (7-ethyl-3-hydroxymethyl-1H-indol-1-yl)acetic acid.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The acetic acid moiety can also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but with a carboxylic acid group at the 3rd position instead of a formyl group.

    7-ethylindole: The parent compound without the formyl and acetic acid groups.

    3-formylindole: An indole derivative with a formyl group at the 3rd position but lacking the ethyl and acetic acid groups.

Uniqueness: (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, formyl group, and acetic acid moiety allows for diverse chemical reactivity and potential biological activities that are not observed in simpler indole derivatives.

Properties

IUPAC Name

2-(7-ethyl-3-formylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-9-4-3-5-11-10(8-15)6-14(13(9)11)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEFNNLRZWHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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